Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate
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Overview
Description
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a morpholine ring, and a ketone functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group into the morpholine ring . This reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by controlling the reaction conditions precisely . This method is preferred due to its scalability, efficiency, and reduced environmental impact compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions . These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl (3R)-3-methyl-5-hydroxy-morpholine-4-carboxylate, while reduction may produce tert-butyl (3R)-3-methyl-5-hydroxy-morpholine-4-carboxylate .
Scientific Research Applications
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved in its mechanism of action include the modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in structure and is used as an intermediate in the synthesis of lipid-lowering drugs.
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another similar compound used in the synthesis of HMG-CoA reductase inhibitors.
Uniqueness
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C10H17NO4 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methyl-5-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
CCYXBRSYGYWCTK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1COCC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1COCC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
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